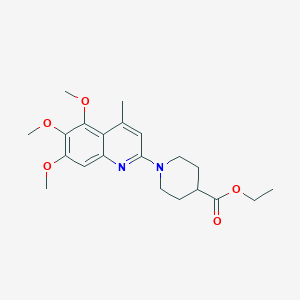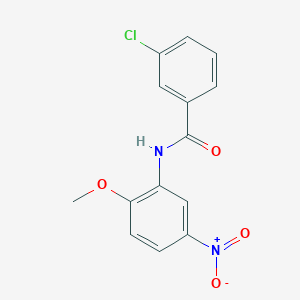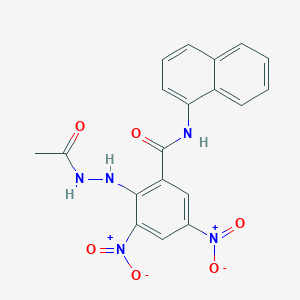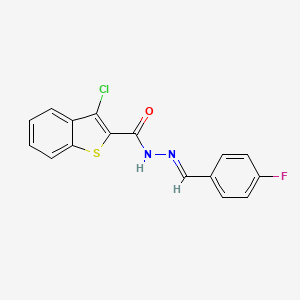
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as TMQ, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic properties. TMQ is a quinoline-based compound that has been synthesized through various methods and has shown promising results in various areas of research.
Wirkmechanismus
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate's mechanism of action is not fully understood, but it has been suggested that it may act on various cellular pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been shown to regulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from neurotoxicity, and the inhibition of bacterial growth. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been shown to reduce oxidative stress and inflammation, which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate's solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate's mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the investigation of its potential therapeutic properties in various diseases. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate's potential as a cancer treatment, neuroprotectant, and antimicrobial agent makes it a promising compound for future research. Additionally, the development of ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate derivatives may lead to the discovery of more potent and selective compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been studied for its potential therapeutic properties in various areas of research, including cancer treatment, neuroprotection, and antimicrobial activity. ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has shown promising results in inhibiting the growth of cancer cells, specifically breast and prostate cancer cells. It has also been shown to have neuroprotective effects, protecting against neurotoxicity induced by amyloid beta protein. Additionally, ethyl 1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has demonstrated antimicrobial activity against various bacteria, including Streptococcus mutans, a bacteria responsible for dental caries.
Eigenschaften
IUPAC Name |
ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-6-28-21(24)14-7-9-23(10-8-14)17-11-13(2)18-15(22-17)12-16(25-3)19(26-4)20(18)27-5/h11-12,14H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYPQGVDJSHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC(=C(C(=C3C(=C2)C)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3864000.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3864023.png)

![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B3864058.png)

![N-[(4-morpholinylamino)carbonothioyl]-2-furamide](/img/structure/B3864082.png)
![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)




